

Application Notes and Protocols for Carotegrast Methyl in Cell Culture

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Compound of Interest

Compound Name: Carotegrast Methyl

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Introduction

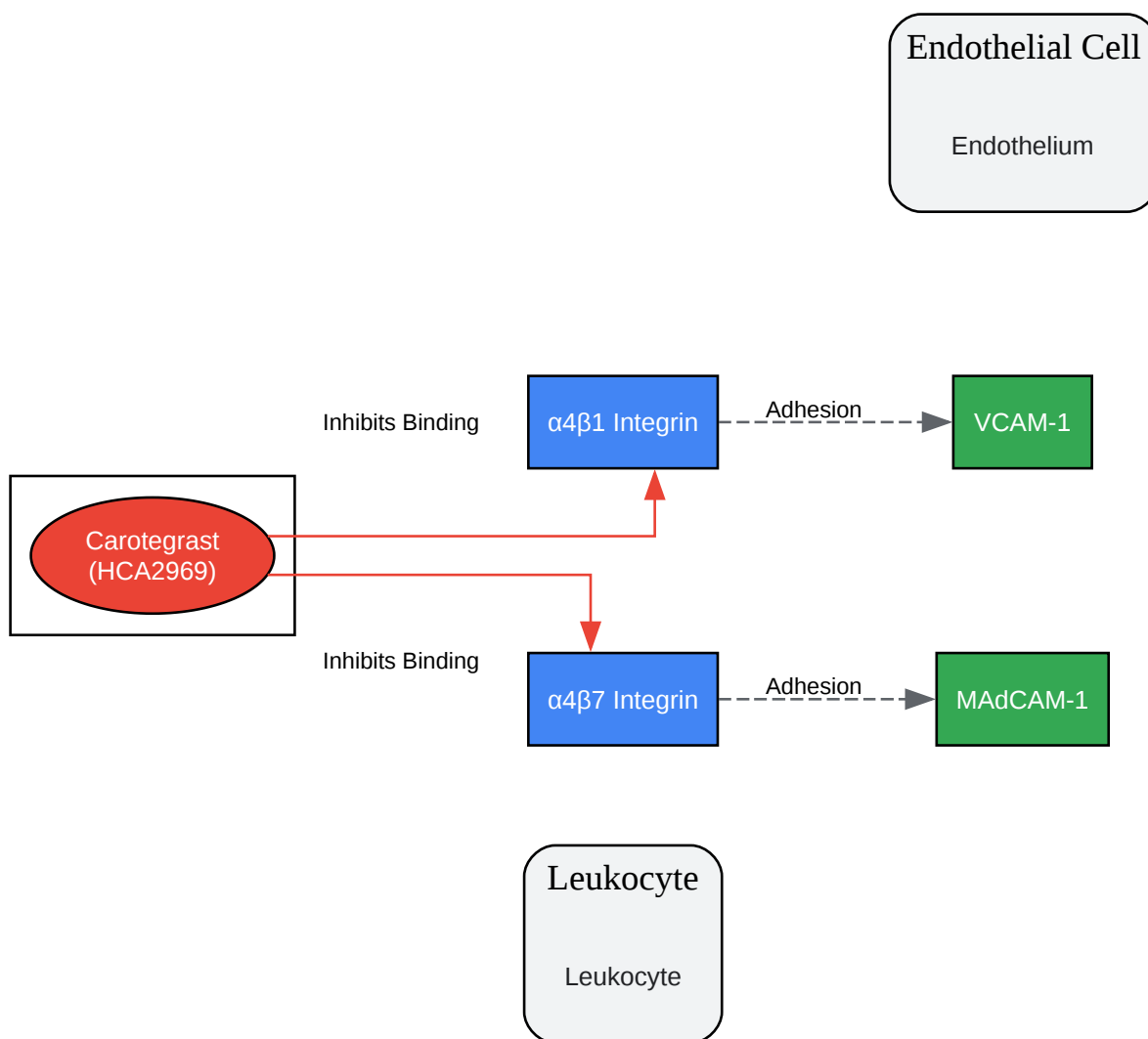
Carotegrast methyl, also known as AJM300, is an orally active small-molecule prodrug.^[1] Its active metabolite, Carotegrast (HCA2969), functions as a potent and selective antagonist of $\alpha 4$ -integrins, specifically targeting both $\alpha 4\beta 1$ (Very Late Antigen-4, VLA-4) and $\alpha 4\beta 7$ integrins.^{[2][3]} Integrins are critical cell adhesion molecules involved in leukocyte trafficking and recruitment to sites of inflammation.^[4] By blocking the interaction of $\alpha 4\beta 1$ with Vascular Cell Adhesion Molecule-1 (VCAM-1) and $\alpha 4\beta 7$ with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), Carotegrast effectively inhibits the adhesion and extravasation of inflammatory cells.^[5] This mechanism of action makes **Carotegrast methyl** a valuable therapeutic agent for inflammatory conditions such as ulcerative colitis.

These application notes provide detailed protocols for the in vitro administration of **Carotegrast methyl**'s active metabolite, Carotegrast (HCA2969), in cell culture systems to study its effects on $\alpha 4$ -integrin-mediated cell adhesion.

Mechanism of Action: $\alpha 4$ -Integrin Antagonism

Carotegrast (HCA2969) competitively binds to $\alpha 4\beta 1$ and $\alpha 4\beta 7$ integrins on the surface of leukocytes. This binding prevents the interaction of these integrins with their respective ligands, VCAM-1 on vascular endothelial cells and MAdCAM-1 on mucosal endothelial cells. The

inhibition of this interaction is a key step in preventing the migration of inflammatory cells from the bloodstream into tissues.



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Caption: Carotegrast inhibits leukocyte-endothelial cell adhesion.

Quantitative Data

The following tables summarize the in vitro potency of Carotegrast's active metabolite, HCA2969.

Table 1: Binding Affinity (KD) of HCA2969 to Human and Mouse $\alpha 4$ -Integrins

Integrin	Cell Line	KD (nM)
Human $\alpha 4\beta 1$	Jurkat	0.32
Human $\alpha 4\beta 7$	RPMI-8866	0.46
Mouse $\alpha 4\beta 7$	TK-1	0.20

Data sourced from Sugiura et al. (2013).

Table 2: Inhibitory Concentration (IC50) of HCA2969 on Integrin-Ligand Binding

Integrin-Ligand Interaction	Cell Line	IC50 (nM)
Human $\alpha 4\beta 1$ - VCAM-1	Jurkat	5.8
Human $\alpha 4\beta 7$ - MAdCAM-1	RPMI-8866	1.4
Mouse $\alpha 4\beta 7$ - MAdCAM-1	TK-1	26

Data sourced from Sugiura et al. (2013).

Experimental Protocols

Protocol 1: In Vitro Cell Adhesion Assay

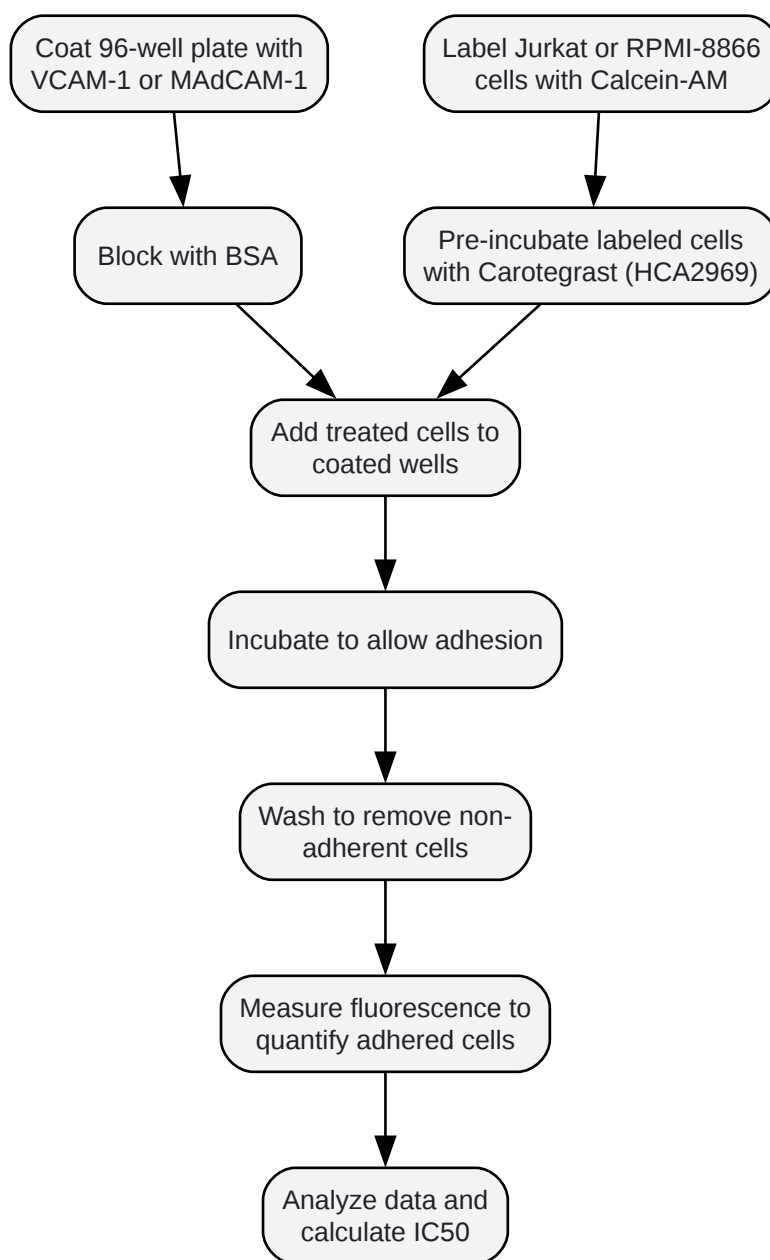
This protocol details the methodology to assess the inhibitory effect of Carotegrast (HCA2969) on the adhesion of $\alpha 4$ -integrin-expressing cells to their respective ligands.

Materials:

- Cell Lines:
 - Jurkat cells (expressing $\alpha 4\beta 1$ integrin)
 - RPMI-8866 cells (expressing $\alpha 4\beta 7$ integrin)
- Recombinant Proteins:
 - Human VCAM-1/Fc Chimera

- Human MAdCAM-1/Fc Chimera
- Compound: Carotegrast (HCA2969)
- Reagents:
 - Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
 - Bovine Serum Albumin (BSA)
 - Phosphate Buffered Saline (PBS)
 - Calcein-AM (or other fluorescent cell stain)
- Equipment:
 - 96-well black, clear-bottom microplates
 - Fluorescence plate reader
 - Cell culture incubator (37°C, 5% CO₂)

Experimental Workflow:



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References

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